molecular formula C25H26N4O2S B2530516 7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1226441-31-1

7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2530516
CAS No.: 1226441-31-1
M. Wt: 446.57
InChI Key: ZTBYFVIYDOPWAD-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidin-4-one class, a bicyclic heterocyclic scaffold fused with thiophene and pyrimidine rings. Its structure features a 4-methoxyphenyl substituent at position 7 and a 3-methyl-4-(3-methylphenyl)piperazine group at position 2.

Properties

IUPAC Name

7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2S/c1-16-5-4-6-19(13-16)29-12-11-28(14-17(29)2)25-26-22-21(15-32-23(22)24(30)27-25)18-7-9-20(31-3)10-8-18/h4-10,13,15,17H,11-12,14H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBYFVIYDOPWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine moiety can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of Methoxyphenyl Groups: The methoxyphenyl groups can be attached through electrophilic aromatic substitution reactions, using methoxybenzene derivatives and appropriate electrophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, thienopyrimidines are known for their potential as enzyme inhibitors, receptor antagonists, and antimicrobial agents. This compound could be explored for similar activities.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-viral agents. This compound might exhibit similar therapeutic properties.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one” would depend on its specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The piperazine ring and methoxyphenyl groups could play a role in binding to the target, while the thienopyrimidine core might be involved in the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Differences:

The compound’s distinctiveness lies in its substitution pattern compared to analogs:

Compound Position 7 Substituent Position 2 Substituent Key Structural Features
Target Compound 4-Methoxyphenyl 3-Methyl-4-(3-methylphenyl)piperazin-1-yl Enhanced lipophilicity (methoxy); branched piperazine for selective receptor binding
2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226429-03-3) 4-Chlorophenyl 4-Benzylpiperazin-1-yl Chloro group increases electron-withdrawing effects; benzylpiperazine alters steric bulk
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one (CAS 1226457-63-1) Phenyl 4-Phenylpiperazin-1-yl Simpler phenyl group reduces solubility; phenylpiperazine enhances aromatic interactions
7-(2-Fluorophenyl)-2-(4-(2-fluorophenyl)piperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1242857-96-0) 2-Fluorophenyl 4-(2-Fluorophenyl)piperazin-1-yl Fluorine atoms improve metabolic stability and bioavailability via reduced CYP450 metabolism
Pyrido[3,4-d]pyrimidin-4(3H)-one derivatives (e.g., compound 54c) Varies (e.g., pyrazolyl) Substituted piperidines/piperazines Pyrido-fused core alters electron distribution; piperidine substituents modulate selectivity

Pharmacological and Physicochemical Comparisons:

  • Receptor Affinity : Substituted piperazines (e.g., 3-methylphenyl in the target) show higher selectivity for serotonin 5-HT1A receptors compared to benzylpiperazine derivatives, which exhibit broader off-target activity .
  • Metabolic Stability : Fluorinated analogs (e.g., CAS 1242857-96-0) demonstrate longer half-lives in vitro due to resistance to oxidative metabolism, whereas methoxy groups may undergo demethylation .

Biological Activity

The compound 7-(4-methoxyphenyl)-2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological functions, particularly focusing on its pharmacological properties and mechanisms of action.

Structural Characteristics

The molecular formula of the compound is C31H31N5OC_{31}H_{31}N_{5}O with a molecular weight of approximately 489.6 g/mol. The compound features a thieno[3,2-d]pyrimidine core, which is fused with various aromatic rings including a methoxyphenyl group and piperazine moieties. The unique combination of these structural elements contributes to its biological activity.

PropertyValue
Molecular FormulaC31H31N5OC_{31}H_{31}N_{5}O
Molecular Weight489.6 g/mol
IUPAC NameThis compound
InChIInChI=1S/C31H31N5O/c1-22...

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from substituted anilines and pyrimidines. Key steps include the formation of the thieno-pyrimidine core through cyclization reactions and the introduction of methoxy and methyl groups via substitution reactions under controlled conditions.

The biological activity of This compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. Its mechanism may involve:

  • Inhibition or activation of specific proteins : This could modulate signaling pathways critical for various cellular functions.
  • Interaction with nucleic acids : Potentially affecting gene expression or replication processes.

Pharmacological Properties

Research indicates that compounds similar to this structure exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Compounds with similar thieno-pyrimidine structures have shown promising antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Some derivatives have been documented to reduce inflammation in vitro and in vivo.
  • CNS Activity : The presence of piperazine rings suggests potential psychopharmacological effects, including anxiolytic or antidepressant properties.

Antimicrobial Studies

In a study examining the antimicrobial efficacy of thieno-pyrimidine derivatives, several compounds demonstrated significant activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 0.5 to 5 µg/mL. Although specific data for the compound is limited, its structural similarity suggests potential effectiveness in similar assays .

Anti-inflammatory Research

A recent investigation into thieno-pyrimidine derivatives revealed that certain compounds reduced pro-inflammatory cytokines in cell cultures by up to 50% at concentrations as low as 10 µM . This indicates a promising avenue for therapeutic applications in inflammatory diseases.

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